molecular formula C15H24O5 B1670584 Dihydroartemisinin CAS No. 71939-50-9

Dihydroartemisinin

Número de catálogo: B1670584
Número CAS: 71939-50-9
Peso molecular: 284.35 g/mol
Clave InChI: BJDCWCLMFKKGEE-NAESGFLJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydroartemisinin is synthesized from artemisinin through a reduction process. The primary method involves the reduction of artemisinin using sodium borohydride (NaBH4) or potassium borohydride (KBH4) in an aprotic solvent such as tetrahydrofuran (THF) or ethanol . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to 50°C .

Industrial Production Methods: Industrial production of this compound involves the extraction of artemisinin from the dried leaves of Artemisia annua, followed by its reduction to this compound. The process is optimized for large-scale production, ensuring high yield and purity. The use of green chemistry principles, such as reusable solvents and environmentally friendly reagents, is emphasized to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Dihydroartemisinin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form artemisinin derivatives.

    Reduction: The reduction of artemisinin to this compound is a key reaction.

    Substitution: this compound can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or potassium borohydride (KBH4) in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

    Oxidation: Artemisinin derivatives.

    Reduction: this compound.

    Substitution: Various substituted artemisinin derivatives.

Aplicaciones Científicas De Investigación

Antimalarial Therapy

Dihydroartemisinin-Piperaquine Combination
this compound is primarily used in combination therapies for malaria, particularly with piperaquine. This combination is recognized for its efficacy against Plasmodium falciparum, the most lethal malaria parasite. Studies have shown that this combination significantly reduces the malaria burden and is effective even in cases of resistance to other antimalarials.

  • Efficacy : A study indicated that this compound-piperaquine remains effective in treating uncomplicated Plasmodium falciparum malaria despite emerging resistance in Southeast Asia . The treatment has shown a lower failure rate compared to other combinations like artemether-lumefantrine, attributed to the longer half-life of piperaquine .
  • Resistance Monitoring : Continuous monitoring of treatment efficacy is crucial, especially in regions with reported resistance mutations. For instance, high Day 3 positivity rates were noted in some studies, indicating potential resistance issues .

Bioequivalence Studies

Pilot Studies on Bioequivalence
Research has been conducted to assess the bioequivalence of generic formulations of this compound-piperaquine. A pilot study involving healthy subjects demonstrated that certain generic formulations did not meet bioequivalence standards compared to reference drugs .

Study AspectDetails
Study DesignRandomized Controlled Trial
Subjects8 healthy adults
Key FindingsBio-inequivalence observed in some formulations

Treatment Failures and Resistance

Case Studies on Treatment Failures
Several case studies have documented treatment failures associated with this compound-piperaquine, particularly in patients returning from endemic regions. One notable case involved an immigrant in Italy who experienced a recrudescence of malaria after initial treatment with this compound-piperaquine following travel to Ethiopia .

  • Genotyping Analysis : Genotyping confirmed that the same strain of Plasmodium falciparum was responsible for both the initial infection and subsequent recrudescence, highlighting the need for vigilance in monitoring treatment outcomes in travelers from high-risk areas.

Potential Beyond Malaria

Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines and enhance the efficacy of other chemotherapeutic agents .

  • Mechanism of Action : The compound appears to disrupt mitochondrial functions in cancer cells, leading to increased oxidative stress and cell death .
Cancer TypeEffect Observed
Breast CancerInduction of apoptosis
LeukemiaEnhanced sensitivity to chemotherapy

Combination Therapies

Tafenoquine and this compound-Piperaquine
Recent studies have explored the co-administration of tafenoquine with this compound-piperaquine for improved relapse-free efficacy in treating Plasmodium vivax malaria. Results indicated a significant reduction in relapse rates compared to this compound-piperaquine alone .

Treatment GroupRelapse-Free Efficacy (%)
This compound-Piperaquine11.2%
Tafenoquine + this compound-Piperaquine21.0%

Mecanismo De Acción

Comparación Con Compuestos Similares

    Artemisinin: The parent compound from which dihydroartemisinin is derived.

    Artesunate: A water-soluble derivative used in severe malaria cases.

    Artemether: An oil-soluble derivative used in combination therapies.

Comparison:

This compound stands out due to its high efficacy, rapid action, and ability to overcome drug resistance in malaria treatment. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical settings.

Actividad Biológica

Dihydroartemisinin (DHA) is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is primarily known for its potent antimalarial properties but has also been investigated for its anticancer effects and other biological activities. This article explores the biological activity of DHA, focusing on its mechanisms of action, efficacy in various diseases, and relevant research findings.

Antimalarial Activity

This compound is widely used in combination therapies for malaria, particularly in treatments against Plasmodium falciparum. Its rapid action against the parasite is attributed to its ability to generate reactive oxygen species (ROS) upon iron-mediated activation, leading to oxidative damage to the parasite's membranes and proteins.

Efficacy in Malaria Treatment

  • Combination Therapy : DHA is often combined with piperaquine (DHA-PPQ) to enhance therapeutic efficacy. A study involving 197,867 individuals reported a low incidence of sudden unexplained deaths associated with DHA-PPQ, underscoring its safety profile when used appropriately .
  • Resistance Issues : Emerging resistance to DHA-PPQ has been documented, particularly in Southeast Asia. A case study highlighted treatment failure in an immigrant after traveling to Ethiopia, suggesting that monitoring for resistance is critical .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties across various cancer types.

  • Apoptosis Induction : DHA has been shown to induce apoptosis in cancer cells through several pathways:
    • Caspase Activation : In colorectal cancer cells (HCT116), DHA treatment increased caspase-3 and caspase-9 activities, leading to enhanced apoptosis .
    • Iron Depletion : DHA causes cellular iron depletion, disrupting iron homeostasis and contributing to cancer cell death independent of oxidative stress .
  • Cell Viability Reduction : Studies have demonstrated that DHA reduces cell viability in various cancer cell lines, including osteosarcoma and colon cancer cells. For instance, a significant decrease in cell viability was observed at concentrations as low as 10 µM .

Case Studies and Clinical Trials

  • Osteosarcoma Cells : In vitro studies revealed that this compound induced apoptosis in canine osteosarcoma cell lines through caspase activation and DNA fragmentation .
  • Colorectal Cancer : A study showed that DHA treatment led to increased BAX expression (pro-apoptotic) and decreased PARP levels (indicative of apoptosis), confirming its potential as an anticancer agent .

Summary of Key Findings

Study Focus Findings
Antimalarial EfficacyEffective against Plasmodium falciparum with low incidence of adverse effects in large populations .
Resistance IssuesDocumented treatment failures due to emerging resistance; critical for ongoing monitoring .
Apoptosis InductionInduces apoptosis via caspase activation and iron depletion in various cancer models .
Cell ViabilityReduces viability significantly at low concentrations across different cancer types .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dihydroartemisinin for improved yield and purity?

  • Methodological Answer : Use orthogonal experimental design to systematically evaluate factors such as reaction time, reductant concentration, solvent volume, and temperature. For example, a study demonstrated that adjusting artemisinin-to-reductant ratios (1.5 g:1.0 g) in methanol at low temperatures increased yield to 74.25% and purity to 99.13% . Include validation steps like HPLC and NMR for purity assessment.

Q. What analytical techniques are critical for validating this compound purity and structural integrity?

  • Methodological Answer : Combine chromatographic (e.g., HPLC) and spectroscopic methods (e.g., NMR, FT-IR) to confirm purity and structural features. For novel derivatives, provide full characterization data, including melting points and spectral peaks, in the main manuscript or supplementary materials .

Q. How should researchers ensure reproducibility in this compound preparation protocols?

  • Methodological Answer : Document reaction conditions (e.g., solvent ratios, temperature, catalyst use) in detail. Use standardized orthogonal testing to identify critical variables and report deviations. Share protocols in supplementary materials to comply with journal guidelines .

Advanced Research Questions

Q. How can in vitro and in vivo discrepancies in this compound efficacy be addressed experimentally?

  • Methodological Answer : Conduct parallel in vitro (e.g., isotopic sensitivity tests) and in vivo studies (e.g., parasite clearance time assays) to identify pharmacokinetic (PK) factors like metabolite conversion rates. For instance, slow parasite clearance in vivo may require PK/PD modeling to account for this compound's short half-life .

Q. What molecular interactions underpin this compound’s antimalarial activity?

  • Methodological Answer : Perform molecular docking studies to identify binding interactions with Plasmodium targets. For example, this compound forms hydrogen bonds with CYS145 and hydrophobic interactions with GLY143 and HIS163 in SARS-CoV-2 protease studies, suggesting similar target-specific mechanisms in malaria . Validate findings with mutagenesis assays.

Q. How can researchers design studies to investigate emerging this compound resistance?

  • Methodological Answer : Compare genetic markers (e.g., PfMDR1 mutations, PfSERCA polymorphisms) in resistant vs. sensitive Plasmodium strains. Use in vivo models to assess recrudescence rates and correlate with in vitro IC50 values. A study in Thailand and Cambodia highlighted resistance via prolonged parasite clearance times despite normal in vitro sensitivity .

Q. What statistical approaches are suitable for analyzing conflicting data on this compound’s mechanisms?

  • Methodological Answer : Apply meta-analysis or systematic review frameworks to reconcile contradictions. For example, conflicting results on oxidative stress vs. alkylation mechanisms can be resolved by stratifying studies based on experimental models (e.g., parasite stage-specific assays) .

Q. How should PK/PD models be structured to predict this compound efficacy in diverse populations?

  • Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) to account for variability in drug absorption and metabolism. Incorporate covariates like body weight and genetic polymorphisms in CYP450 enzymes, which influence this compound clearance .

Q. Guidance for Reporting and Validation

Q. What are best practices for documenting this compound’s experimental results in publications?

  • Methodological Answer : Follow journal-specific structures (e.g., Introduction, Methods, Results, Discussion). For synthesis studies, report yields, purity, and spectral data in tables. Use the "Results and Discussion" section to link findings to prior literature, addressing contradictions explicitly .

Q. How can researchers validate this compound’s novel derivatives for peer review?

  • Methodological Answer : Provide synthetic protocols, spectral raw data, and purity certificates in supplementary materials. For biological assays, include positive/negative controls and dose-response curves. Reference established antimalarials (e.g., artesunate) as benchmarks .

Propiedades

Key on ui mechanism of action

Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes.

Número CAS

71939-50-9

Fórmula molecular

C15H24O5

Peso molecular

284.35 g/mol

Nombre IUPAC

(1R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10?,11?,12?,13?,14-,15-/m1/s1

Clave InChI

BJDCWCLMFKKGEE-NAESGFLJSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

SMILES isomérico

CC1CCC2C(C(OC3[C@@]24C1CC[C@](O3)(OO4)C)O)C

SMILES canónico

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Apariencia

Solid powder

melting_point

164-165

Key on ui other cas no.

71939-50-9
81496-81-3

Pictogramas

Flammable; Environmental Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3alpha-hydroxydeoxydihydroartemisinin
8alpha-hydroxydeoxyartemisinin
9alpha-hydroxydeoxyartemisinin
artemisinin, dihydro-
dihydroartemisinin
dihydroartemisinine
dihydroqinghaosu
dihydroquinghaosu
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer
quinghaosu, dihydro-

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dihydroartemisinin
Dihydroartemisinin
Dihydroartemisinin
Dihydroartemisinin
Dihydroartemisinin
Dihydroartemisinin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.